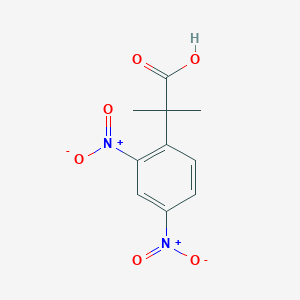
2-(2,4-Dinitrophenyl)-2-methylpropanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dinitrophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a dinitrophenyl group attached to a methylpropanoic acid moiety. This compound is notable for its applications in various chemical reactions and its role in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dinitrophenyl)-2-methylpropanoic acid typically involves the nitration of phenol to produce 2,4-dinitrophenol, followed by subsequent reactions to introduce the methylpropanoic acid group. One common method involves the reaction of 2,4-dinitrophenol with methylpropanoic acid under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 2-(2,4-Dinitrophenyl)-2-methylpropanoic acid often employs large-scale nitration processes, followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dinitrophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the dinitrophenyl group under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2,4-Dinitrophenyl)-2-methylpropanoic acid is widely used in scientific research due to its unique chemical properties. Some applications include:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dinitrophenyl)-2-methylpropanoic acid involves its ability to undergo nucleophilic addition-elimination reactions. The compound can interact with various molecular targets, including enzymes and proteins, through its reactive dinitrophenyl group. This interaction often leads to the formation of covalent bonds, altering the function of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: A related compound with similar chemical properties but lacking the methylpropanoic acid group.
2,4-Dinitro-o-cresol: Another dinitrophenyl derivative used in industrial applications.
Uniqueness
2-(2,4-Dinitrophenyl)-2-methylpropanoic acid is unique due to its combination of the dinitrophenyl group and the methylpropanoic acid moiety. This structure imparts distinct reactivity and makes it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H10N2O6 |
|---|---|
Peso molecular |
254.20 g/mol |
Nombre IUPAC |
2-(2,4-dinitrophenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H10N2O6/c1-10(2,9(13)14)7-4-3-6(11(15)16)5-8(7)12(17)18/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
JWYSHNQZMZCLSZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl7-amino-6,6-difluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13057559.png)
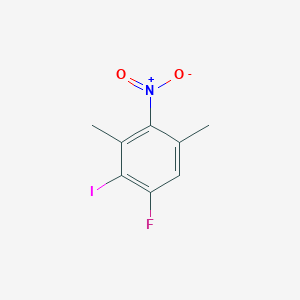
![(Z)-N-(4-chlorophenyl)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanecarbohydrazonoylcyanide](/img/structure/B13057567.png)
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminocyclopropanecarboxylate](/img/structure/B13057576.png)
![(3R,5R)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13057581.png)
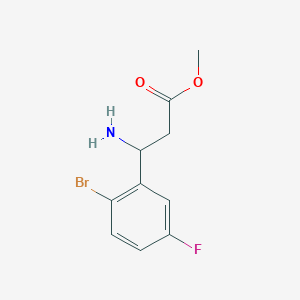

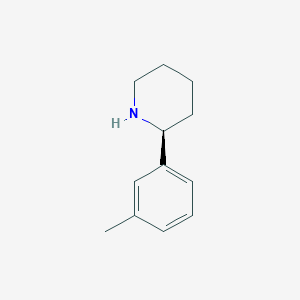
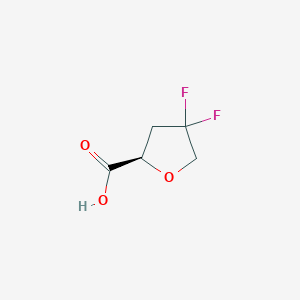

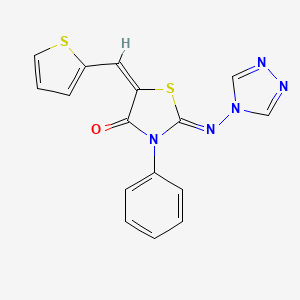

![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino2,4-dichlorobenzoate](/img/structure/B13057628.png)
![(1R,2S)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13057645.png)
